REACTION_CXSMILES
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[CH3:1][Mg]Cl.[CH3:4][C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH3:12])[C:6]=1[C:13](=[O:15])[CH3:14]>>[CH3:4][C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH3:12])[C:6]=1[C:13]([OH:15])([CH3:1])[CH3:14]
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Name
|
|
Quantity
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0.76 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Cl
|
Name
|
|
Quantity
|
324 mg
|
Type
|
reactant
|
Smiles
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CC1=C(C(=CC(=C1)C)C)C(C)=O
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Name
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LaCl3
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
Column chromatographical purification (silica; pentane:Et2O 9:1)
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Name
|
|
Type
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product
|
Smiles
|
CC1=C(C(=CC(=C1)C)C)C(C)(C)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |